molecular formula C21H20N4O2 B11012662 N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11012662
M. Wt: 360.4 g/mol
InChI Key: MCHOAOCUBPPCTQ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids under dehydrating conditions using polyphosphoric acid . The isoquinoline moiety can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleotides and proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoquinoline structure may enhance its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-13(2)25-12-16(14-7-3-4-8-15(14)21(25)27)20(26)22-11-19-23-17-9-5-6-10-18(17)24-19/h3-10,12-13H,11H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

MCHOAOCUBPPCTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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